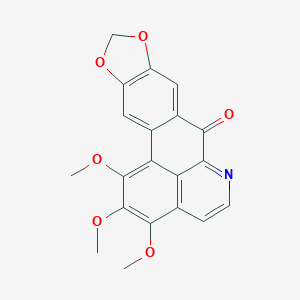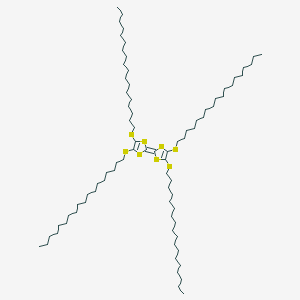
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C (OLU-C) is a novel antifungal compound that has shown promising results in scientific research. It is a derivative of polyoxin C, a natural product isolated from the fermentation broth of Streptomyces cacaoi var. asoensis. OLU-C has been shown to have potent antifungal activity against a wide range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
Mécanisme D'action
The mechanism of action of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is not fully understood. It is believed that N-epsilon-(Octanoyl)lysyl-uracil polyoxin C inhibits the biosynthesis of fungal cell wall components, such as chitin and beta-glucan. N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has also been shown to disrupt fungal membrane integrity and cause leakage of intracellular contents.
Biochemical and Physiological Effects:
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has been shown to have low toxicity in vitro and in vivo. It does not affect the growth of mammalian cells at concentrations that are effective against fungal pathogens. N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has also been shown to have low potential for drug-drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-epsilon-(Octanoyl)lysyl-uracil polyoxin C in lab experiments is its potent antifungal activity against a wide range of fungal pathogens. Another advantage is its low toxicity and low potential for drug-drug interactions. One limitation of using N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is its high cost compared to other antifungal agents.
Orientations Futures
There are several future directions for research on N-epsilon-(Octanoyl)lysyl-uracil polyoxin C. One direction is to investigate the mechanism of action of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C in more detail. Another direction is to study the pharmacokinetics and pharmacodynamics of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C in animal models and humans. Additionally, the efficacy of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C in combination with other antifungal agents should be explored. Finally, the potential of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C for use in clinical settings should be investigated.
Méthodes De Synthèse
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is synthesized by the reaction of polyoxin C with octanoyl chloride and N-epsilon-(tert-butoxycarbonyl)lysine methyl ester. The reaction is carried out in the presence of triethylamine and dichloromethane at room temperature. The product is then purified by column chromatography to obtain N-epsilon-(Octanoyl)lysyl-uracil polyoxin C in high yield and purity.
Applications De Recherche Scientifique
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has been extensively studied for its antifungal activity. In vitro studies have shown that N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has potent activity against a wide range of fungal pathogens, including fluconazole-resistant strains of Candida albicans. In vivo studies have shown that N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is effective in treating systemic candidiasis in mice. N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has also been shown to have synergistic activity with other antifungal agents, such as amphotericin B and caspofungin.
Propriétés
Numéro CAS |
100566-83-4 |
|---|---|
Nom du produit |
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C |
Formule moléculaire |
C24H39N5O9 |
Poids moléculaire |
541.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-7-(heptylamino)-7-oxoheptanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C24H39N5O9/c1-2-3-4-5-8-12-26-15(30)10-7-6-9-14(25)21(34)28-17(23(35)36)20-18(32)19(33)22(38-20)29-13-11-16(31)27-24(29)37/h11,13-14,17-20,22,32-33H,2-10,12,25H2,1H3,(H,26,30)(H,28,34)(H,35,36)(H,27,31,37)/t14-,17-,18-,19+,20+,22+/m0/s1 |
Clé InChI |
KQXVKGBKQDWQIX-WIPOLACYSA-N |
SMILES isomérique |
CCCCCCCNC(=O)CCCC[C@@H](C(=O)N[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
SMILES |
CCCCCCCNC(=O)CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
SMILES canonique |
CCCCCCCNC(=O)CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Autres numéros CAS |
100566-83-4 |
Synonymes |
N-epsilon-(octanoyl)lysyl-uracil polyoxin C Oct-Lys-UPOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



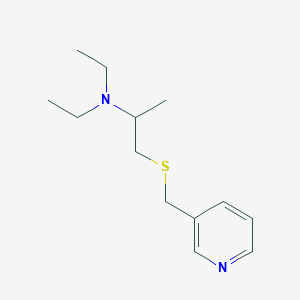

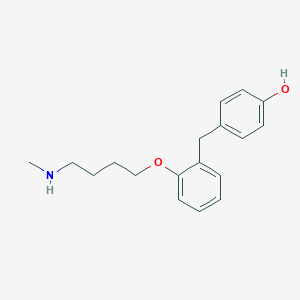
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide](/img/structure/B33937.png)

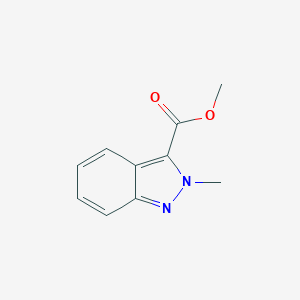

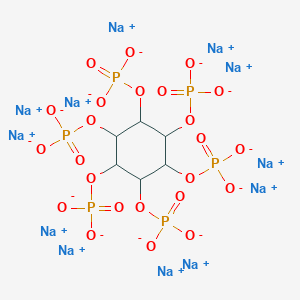
![calcium;[(2R)-2,3-dihydroxypropyl] phosphate](/img/structure/B33947.png)
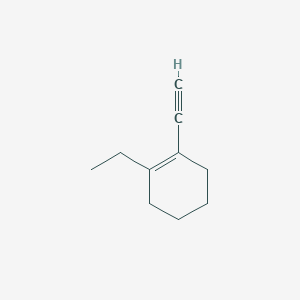
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B33949.png)
